molecular formula C6H7F2NO3 B12106232 methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate

methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate

Cat. No.: B12106232
M. Wt: 179.12 g/mol
InChI Key: ZLFJHCXQQPPTPF-UHFFFAOYSA-N
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Description

Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered lactam ring with a ketone group at the 5-position and two fluorine atoms at the 4-position. The stereochemistry at the 2-position is specified as (S)-configuration, and the compound features a methyl ester moiety. Pyrrolidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their structural rigidity, hydrogen-bonding capabilities, and metabolic stability. The introduction of fluorine atoms enhances electronegativity, lipophilicity, and resistance to oxidative degradation, making this compound a valuable intermediate in drug discovery .

Properties

IUPAC Name

methyl 4,4-difluoro-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO3/c1-12-4(10)3-2-6(7,8)5(11)9-3/h3H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFJHCXQQPPTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with fluorinating agents. One common method includes the use of difluoromethylating reagents under controlled conditions to introduce the difluoro groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution : The difluoromethyl group can be replaced by other nucleophiles, facilitating the creation of diverse compounds.
  • Cyclization Reactions : It can act as a precursor for more complex cyclic structures, which are often biologically active.

Medicinal Chemistry

Research has indicated that this compound exhibits potential pharmacological properties. Notable applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular mechanisms. For instance, compounds structurally related to this compound have shown promising antitumor effects in vitro against various cancer cell lines.
StudyCell LineIC50 (µM)
NCI TestingA549 (Lung)15.72
NCI TestingMCF7 (Breast)50.68

Agrochemicals

Due to its structural characteristics, this compound is also explored for applications in agrochemicals:

  • Pesticide Development : Research is ongoing into its efficacy as an active ingredient in pesticides, leveraging its bioactivity against pests while minimizing environmental impact.

Peptide Synthesis Efficiency

A recent study highlighted the efficiency of this compound in synthesizing cyclic peptides. The results indicated that using this compound improved both yield and purity compared to traditional methods.

Antimicrobial Properties

Research has shown that derivatives of pyrrolidine carboxylates exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics based on the scaffold provided by this compound.

Mechanism of Action

The mechanism of action of methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs: 1-methyl-5-oxopyrrolidine-3-carboxylic acid , Zygocaperoside , and Isorhamnetin-3-O-glycoside .

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Functional Groups Key Properties
Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate Pyrrolidine 4,4-difluoro, 2-(S)-methyl ester Ester, ketone, difluoro High lipophilicity, chiral center
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 1-methyl, 3-carboxylic acid Carboxylic acid, ketone Polar, zwitterionic potential
Zygocaperoside Triterpenoid saponin Sugar moieties, hydroxyl groups Glycoside, hydroxyl Hydrophilic, bioactive
Isorhamnetin-3-O-glycoside Flavonol 3-O-glycoside, methoxy groups Glycoside, phenolic Antioxidant, UV-active

Spectroscopic and Analytical Data

  • NMR : Distinct ¹⁹F NMR signals for difluoro groups (~-120 to -150 ppm) and ¹H/¹³C NMR for stereochemical assignment .
  • X-ray Crystallography : Tools like SHELXL (used in small-molecule refinement) could resolve the (S)-configuration and fluorine positions .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Fluorinated pyrrolidines are prioritized in kinase and protease inhibitor development due to enhanced metabolic stability.
  • Lumping Strategy : Compounds with similar substituents (e.g., fluorine, ester groups) may be grouped in computational models to predict reactivity or environmental fate, though this requires validation .

Biological Activity

Methyl (2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, anticancer properties, and antimicrobial effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with two fluorine atoms and a carboxylate ester group. The stereochemistry of the compound is crucial for its biological activity, as it influences how the compound interacts with biological targets.

Chemical Structure

  • Molecular Formula : C₆H₈F₂N₁O₃
  • CAS Number : 333956-61-9

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is essential for effective binding to enzyme active sites.

The mechanism of action involves:

  • Binding to specific enzymes , inhibiting their activity.
  • Modulating receptor functions , which may lead to therapeutic effects in various diseases.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies, particularly against lung cancer cell lines such as A549.

Research Findings

  • In vitro Studies :
    • Compounds derived from 5-oxopyrrolidine structures demonstrated varying degrees of cytotoxicity against A549 cells.
    • A study showed that certain derivatives reduced A549 cell viability significantly compared to controls. For instance, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited reduced cell viability to 64% and 61%, respectively .
  • Comparison with Standard Treatments :
    • The cytotoxicity of this compound was compared with cisplatin, a standard chemotherapeutic agent. The results indicated that while some derivatives showed promising activity, they also affected non-cancerous cells, highlighting the need for selective targeting in drug development .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against multidrug-resistant pathogens.

Key Findings

  • Activity Against Resistant Strains :
    • The compound exhibited selective antimicrobial activity against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
    • Screening against other pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa showed varied effectiveness, indicating potential for development into broad-spectrum antimicrobial agents.

Table 1: Biological Activity Overview

Biological ActivityObservationsReferences
Enzyme InhibitionEffective binding leading to inhibition
Anticancer ActivitySignificant reduction in A549 cell viability
Antimicrobial ActivityEffective against multidrug-resistant pathogens

Case Studies

  • Anticancer Study :
    • In a comparative study involving multiple derivatives of 5-oxopyrrolidine, this compound was shown to reduce A549 cell viability significantly when modified with specific substituents .
  • Antimicrobial Study :
    • A study screened various derivatives against clinically significant pathogens, revealing that modifications to the core structure enhanced antimicrobial efficacy against resistant strains.

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